N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c23-9-8-22-13-6-3-4-11(13)16(21-18(22)25)26-10-15(24)20-17-19-12-5-1-2-7-14(12)27-17/h1-2,5,7,23H,3-4,6,8-10H2,(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRSKVATYQWXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which incorporates a benzo[d]thiazole moiety and a tetrahydropyrimidine derivative. The presence of these functional groups suggests potential interactions with various biological targets.
- Inhibition of Enzymatic Activity :
- Regulation of Protein Targets :
In Vitro Studies
In Vivo Studies
In vivo studies have shown that thiazole derivatives can significantly reduce amyloid burden and neuroinflammation in animal models of Alzheimer's disease. For example, alkyl-thiazolium compounds have been reported to attenuate cognitive decline in mice by reducing oxidative stress markers .
Case Studies
- Alzheimer’s Disease Models :
- Anti-mycobacterial Activity :
Q & A
Q. What are the key steps in synthesizing this compound, and how is purity ensured at each stage?
The synthesis involves multi-step protocols, typically starting with the formation of the pyrimidine core, followed by thioether linkage formation and final acylation. Critical steps include:
- Cyclization : Formation of the 2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one core under reflux with a base (e.g., triethylamine) in dimethylformamide (DMF) .
- Thiolation : Introduction of the thioacetamide group via nucleophilic substitution, requiring anhydrous conditions and inert atmosphere .
- Acylation : Coupling with benzo[d]thiazol-2-amine using carbodiimide-based coupling agents .
Purity Assurance : Reaction progress is monitored via thin-layer chromatography (TLC; Rf tracking) and high-performance liquid chromatography (HPLC). Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic methods confirm structural integrity, and what spectral markers are critical?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) must match the theoretical molecular weight (±2 Da). Fragmentation patterns should validate the thioether and acetamide bonds .
Advanced Research Questions
Q. How do solvent polarity and temperature variations impact acylation yield and selectivity?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, improving coupling efficiency. Non-polar solvents (THF) may reduce side reactions but slow kinetics .
- Temperature : Optimal acylation occurs at 50–60°C. Higher temperatures (>70°C) risk decomposition of the hydroxyethyl group, while lower temperatures (<40°C) prolong reaction time .
Methodological Tip : Use a solvent screen (DMF, acetonitrile, dichloromethane) paired with differential scanning calorimetry (DSC) to identify ideal conditions .
Q. How should researchers resolve conflicting NMR and MS data in structural elucidation?
- Step 1 : Re-run NMR under deuterated solvents (e.g., DMSO-d₆) to exclude solvent artifacts.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic regions .
- Step 3 : Validate via high-resolution MS (HRMS) to distinguish isobaric fragments. For example, a mass shift of 32 Da may indicate sulfur vs. oxygen substitution .
- Contingency : If ambiguity persists, synthesize a derivative (e.g., methylated analog) and compare spectral data .
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition potential?
- Assay Selection :
- Kinase-Glo® Luminescent Assay : Measures ATP depletion to quantify inhibition of kinases like EGFR or CDK2, which share structural motifs with the compound’s pyrimidine core .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring protein stability shifts post-treatment .
Protocol Notes : Use recombinant kinases and include positive controls (e.g., staurosporine). IC₅₀ values should be triplicated to assess reproducibility .
Q. How can computational methods guide the optimization of this compound’s bioavailability?
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation of the thiophene ring) .
- LogP Prediction : Use software like MarvinSketch to calculate partition coefficients. A LogP <5 is ideal for oral bioavailability; if higher, introduce polar groups (e.g., -OH, -COOH) .
- Docking Studies : Target the ATP-binding pocket of kinases using AutoDock Vina. Prioritize compounds with hydrogen bonds to hinge regions (e.g., backbone NH of Met793 in EGFR) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across cell lines?
- Hypothesis Testing :
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-target interactions .
- Metabolic Differences : Compare activity in hepatocyte models (e.g., HepG2 vs. primary hepatocytes) to assess CYP450-mediated inactivation .
Resolution : Use CRISPR-edited isogenic cell lines to isolate variables (e.g., p53 status) influencing response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
